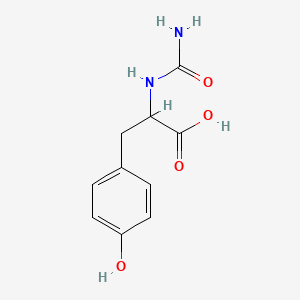![molecular formula C19H23NO5 B4941417 1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)
1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene, commonly known as MNHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the family of benzene derivatives. The chemical structure of MNHB consists of a benzene ring with a methoxy group attached to it, and a hexyl chain with a nitrophenyl group attached to it.
Mechanism of Action
The exact mechanism of action of MNHB is not fully understood. However, it is believed that MNHB exerts its effects by interacting with specific molecular targets in cells. It has been shown to inhibit the activity of certain enzymes and signaling pathways, leading to a reduction in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
MNHB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MNHB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNHB has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNHB is its ease of synthesis and high purity. This makes it a suitable candidate for use in lab experiments. However, MNHB is a relatively new compound, and its effects on biological systems are not fully understood. Further studies are needed to fully elucidate its mechanism of action and potential applications.
Future Directions
There are several future directions for research on MNHB. One area of research is the development of new synthetic methods for the production of MNHB and its derivatives. Another area of research is the investigation of MNHB's potential as a drug candidate for the treatment of various diseases. Additionally, MNHB's potential applications in the field of organic electronics and materials science warrant further investigation. Overall, MNHB is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesis Methods
The synthesis of MNHB involves a multi-step process that requires the use of specialized equipment and reagents. The first step involves the preparation of 6-(2-nitrophenoxy)hexanol, which is then reacted with 1-methoxy-2-bromo-benzene in the presence of a palladium catalyst to yield MNHB. This method has been optimized to produce high yields of MNHB with high purity.
Scientific Research Applications
MNHB has been extensively studied for its potential applications in various fields. In the field of organic electronics, MNHB has been used as a building block for the synthesis of organic semiconductors. It has been shown to exhibit good charge transport properties, making it a promising candidate for the development of high-performance electronic devices.
In the field of medicinal chemistry, MNHB has been investigated for its potential as a drug candidate for the treatment of various diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
1-[6-(2-methoxyphenoxy)hexoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-23-18-12-6-7-13-19(18)25-15-9-3-2-8-14-24-17-11-5-4-10-16(17)20(21)22/h4-7,10-13H,2-3,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMVVUNRTJVLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4941336.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4941394.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)

![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)